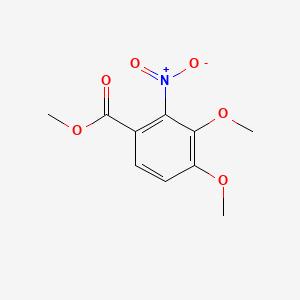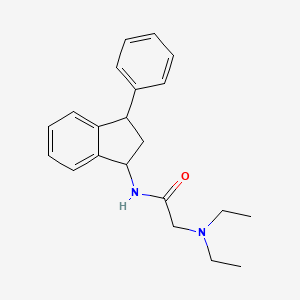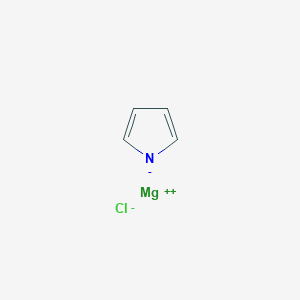
Magnesium, chloro-1H-pyrrol-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, chloro-1H-pyrrol-1-yl- is a compound that belongs to the class of organometallic compounds It features a magnesium atom bonded to a chloro group and a 1H-pyrrol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium, chloro-1H-pyrrol-1-yl- typically involves the reaction of magnesium with chloro-1H-pyrrole. One common method is the Grignard reaction, where magnesium metal reacts with an alkyl or aryl halide in the presence of an ether solvent to form a Grignard reagent. This reagent can then react with chloro-1H-pyrrole to form the desired compound.
Industrial Production Methods
Industrial production of Magnesium, chloro-1H-pyrrol-1-yl- often involves large-scale Grignard reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process typically involves the use of high-purity magnesium and chloro-1H-pyrrole, along with anhydrous ether solvents to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
Magnesium, chloro-1H-pyrrol-1-yl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced to form magnesium metal and chloro-1H-pyrrole.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and various organic by-products.
Reduction: Magnesium metal and chloro-1H-pyrrole.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
Magnesium, chloro-1H-pyrrol-1-yl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of metalloproteins and enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Magnesium, chloro-1H-pyrrol-1-yl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The magnesium atom can coordinate with other molecules, facilitating the formation or breaking of chemical bonds. This coordination ability makes it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo-1H-pyrrol-1-yl-
- Magnesium, iodo-1H-pyrrol-1-yl-
- Magnesium, fluoro-1H-pyrrol-1-yl-
Uniqueness
Magnesium, chloro-1H-pyrrol-1-yl- is unique due to the presence of the chloro group, which imparts specific reactivity and stability to the compound. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative is often more readily available and cost-effective, making it a preferred choice in many synthetic applications.
Properties
CAS No. |
66202-46-8 |
|---|---|
Molecular Formula |
C4H4ClMgN |
Molecular Weight |
125.84 g/mol |
IUPAC Name |
magnesium;pyrrol-1-ide;chloride |
InChI |
InChI=1S/C4H4N.ClH.Mg/c1-2-4-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |
InChI Key |
YZUTWJDHXYNRFI-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[N-]C=C1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


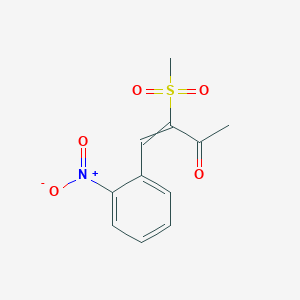

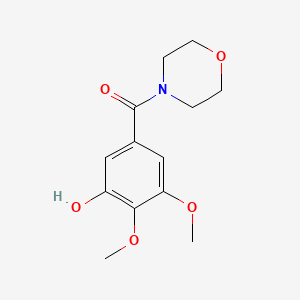
![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
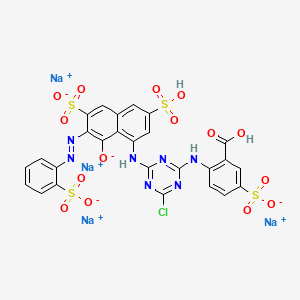

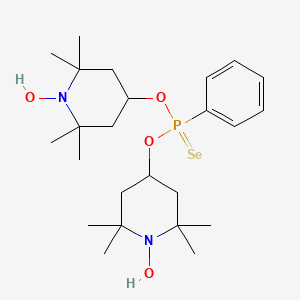
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
